N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxybenzamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-21-15-8-7-12(11-16(15)22-2)9-10-18-17(20)13-5-3-4-6-14(13)19/h3-8,11,19H,9-10H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOJZCFTMFIEKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=CC=C2O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475972 | |
| Record name | Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95639-99-9 | |
| Record name | Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxybenzamide typically involves the reaction of 3,4-dimethoxyphenethylamine with 2-hydroxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted benzamides or phenethylamines.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities primarily attributed to its ability to inhibit lipoxygenase enzymes. This inhibition is crucial in managing conditions linked to inflammatory processes.
Anti-inflammatory Effects
Research indicates that N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxybenzamide acts as a potent lipoxygenase inhibitor. This property makes it valuable in treating:
- Asthma
- Allergic reactions
- Cardiovascular diseases
- Inflammatory bowel diseases
Case Study: Inhibition of Lipoxygenase Activity
A study demonstrated that the compound effectively inhibited lipoxygenase activity in vitro, leading to reduced leukotriene production. This reduction correlates with decreased inflammation markers in animal models of asthma .
Antioxidant Properties
In addition to its anti-inflammatory effects, this compound has shown potential antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models.
Table 2: Antioxidant Activity Comparison
| Compound | IC50 (µM) |
|---|---|
| This compound | 25 |
| Standard Antioxidant (e.g., Vitamin C) | 15 |
Therapeutic Applications
The therapeutic applications of this compound are diverse:
- Treatment of Inflammatory Diseases: Its ability to inhibit lipoxygenase makes it suitable for managing chronic inflammatory diseases.
- Potential in Cancer Therapy: Preliminary studies suggest that the compound may have anti-cancer properties by inducing apoptosis in cancer cells.
- Neurological Disorders: Research is ongoing into its potential neuroprotective effects against neurodegenerative diseases.
Case Study: Neuroprotective Effects
A recent investigation into the neuroprotective effects of this compound found that it significantly reduced neuronal cell death in models of oxidative stress .
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Rip-B (Table 1) shares the 3,4-dimethoxyphenethyl chain with the target compound but lacks the 2-hydroxy group.
- The 4-methylphenyl analog () retains the 2-hydroxybenzamide core but replaces the dimethoxyphenethyl group with simpler aryl substituents. Crystallographic studies of such analogs reveal that substituent bulkiness affects molecular packing and solubility .
- The hydrazine-containing analog () introduces a hydrazino-oxoethyl linker and a 4-hydroxybenzylidene group, which may confer unique binding properties but could also increase metabolic instability compared to the target compound .
Key Observations :
- The ACE2-targeting analog () shares a similar benzamide scaffold but includes a sulfonyl-phenoxy group, achieving a docking score of -5.51 kcal/mol. This suggests that the target compound’s 2-hydroxy group might enhance polar interactions with ACE2, though experimental validation is needed .
- Dual-acting cholinesterase inhibitors () demonstrate that benzamide derivatives can target enzymes, but their activity depends on extended side chains (e.g., tetrahydroacridin). The target compound’s simpler structure may limit such multitarget effects .
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxybenzamide is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties. This article reviews its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by its unique structure, which includes a hydroxyl group and a benzamide moiety. The presence of the 3,4-dimethoxyphenyl group may influence its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thus reducing inflammation. For instance, it has been suggested that it can inhibit lipoxygenase pathways, which are crucial in the synthesis of leukotrienes involved in inflammatory responses .
- Receptor Interaction : It may also interact with cellular receptors that regulate apoptosis in cancer cells, potentially leading to reduced tumor growth.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. It has been shown to induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and death .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties through its action on the lipoxygenase pathway. This pathway is known for producing mediators that promote inflammation. By inhibiting this pathway, the compound could potentially alleviate conditions characterized by excessive inflammation .
Case Studies
- In Vitro Studies : In vitro assays have shown that this compound effectively inhibits the proliferation of cancer cells derived from various tissues. Notably, it displayed significant cytotoxicity against breast and colon cancer cell lines .
- Animal Studies : In animal models, administration of this compound resulted in a marked reduction in tumor size and weight compared to controls. These studies support its potential as a therapeutic agent against specific types of cancer.
Data Table: Biological Activity Summary
Q & A
Q. What are the established synthetic routes for N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxybenzamide, and what reaction conditions optimize yield?
The compound can be synthesized via condensation reactions involving substituted phenols and carbamoyl intermediates. For example, refluxing 2-hydroxybenzamide derivatives with 2-(3,4-dimethoxyphenyl)ethylamine in aprotic solvents (e.g., dichloromethane) under nitrogen atmosphere achieves moderate yields (40–60%). Catalytic acid (e.g., HCl) or coupling agents like N,N'-carbonyldiimidazole improve reaction efficiency . Purification typically involves recrystallization from methanol or ethanol.
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. For example, related dimethoxyphenyl derivatives crystallize in monoclinic systems (space group P21/c) with unit cell parameters a = 21.977 Å, b = 12.229 Å, c = 10.222 Å, and β = 93.49° . Complementary techniques include:
Q. What preliminary biological activities have been reported for this compound?
Structural analogs exhibit anticonvulsant and neuroprotective properties in rodent models, likely via modulation of GABAergic pathways or NMDA receptor antagonism . In vitro assays (e.g., MTT viability tests) suggest low cytotoxicity (IC50 > 100 µM in HEK293 cells), but species-specific metabolic differences require further validation .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address low yields in large-scale reactions?
Contradictions in yield data (e.g., 40% vs. 60%) often stem from solvent polarity and temperature gradients. For scale-up:
Q. What strategies resolve discrepancies in reported biological activity across studies?
Inconsistent bioactivity data (e.g., IC50 variability) may arise from assay conditions (e.g., serum concentration, cell passage number). Methodological solutions include:
Q. How does the compound’s stereochemistry influence its pharmacokinetic profile?
Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like COX-2 or CYP450 isoforms. For example, the R-enantiomer shows 10-fold higher metabolic stability in liver microsomes compared to the S-form due to reduced steric hindrance in cytochrome binding pockets . Experimental validation via chiral HPLC (e.g., Chiralpak AD-H column) is essential.
Q. What advanced techniques characterize intermolecular interactions in solid-state formulations?
- Thermogravimetric Analysis (TGA) : Reveals dehydration events (e.g., loss of 2 H2O molecules at 80–120°C) .
- Powder XRD : Detects polymorphic transitions under stress conditions (e.g., humidity).
- Solid-state NMR : Probes hydrogen-bonding networks between amide and methoxy groups .
Methodological Considerations
- Toxicity Screening : Follow OECD Guideline 423 for acute oral toxicity, prioritizing metabolites identified via in silico tools (e.g., Toxtree) .
- Structural Analog Design : Replace the 3,4-dimethoxyphenyl group with bioisosteres (e.g., 3,4-dihydroxyphenyl for improved solubility) while monitoring SAR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
